molecular formula C6H8N2O2S B372717 Sulfanilamide CAS No. 63-74-1

Sulfanilamide

Cat. No.: B372717
CAS No.: 63-74-1
M. Wt: 172.21 g/mol
InChI Key: FDDDEECHVMSUSB-UHFFFAOYSA-N
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Description

Sulfanilamide, the prototypical sulfonamide antibiotic, was the first synthetic antimicrobial agent used clinically in the 1930s . It acts as a structural analog of p-aminobenzoic acid (PABA), competitively inhibiting dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis . This disruption prevents the synthesis of tetrahydrofolate, essential for DNA and RNA production, leading to bacteriostatic effects . This compound’s simple structure—a benzene ring with sulfonamide (-SO₂NH₂) and aniline (-NH₂) groups—served as the foundation for over 20,000 derivatives, many of which exhibit enhanced pharmacological properties .

Preparation Methods

Classical Five-Step Synthesis of Sulfanilamide

The traditional synthesis of this compound from nitrobenzene involves five sequential steps, each critical for introducing functional groups and achieving the final structure. This method, documented in academic laboratories, remains a benchmark for understanding fundamental organic transformations .

Nitration of Benzene to Nitrobenzene

Benzene undergoes nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 50°C. The electrophilic substitution reaction introduces a nitro group (-NO₂) at the para position, yielding nitrobenzene. This step requires precise temperature control to minimize byproducts like meta-nitrotoluene .

Reduction of Nitrobenzene to Aniline

Nitrobenzene is reduced to aniline using tin metal and hydrochloric acid (HCl). The tin acts as a reducing agent, oxidizing to stannic chloride (SnCl₄), while the nitro group is converted to an amine (-NH₂). The reaction mixture is distilled to isolate aniline, with approximately 35–40 mL of distillate collected. Subsequent acid-base extraction and ether washing purify the product, achieving yields of 70–80% .

Table 1: Key Steps in Classical this compound Synthesis

StepReagents/ConditionsYield (%)
NitrationHNO₃/H₂SO₄, 50°C85–90
ReductionSn/HCl, reflux70–80
Acetylation(CH₃CO)₂O, CH₃CO₂Na90–95
SulfonationClSO₃H, 70–80°C75–85
Amination & HydrolysisNH₃, HCl/Na₂CO₃60–70

Acetylation of Aniline to Acetanilide

Aniline is acetylated with acetic anhydride ((CH₃CO)₂O) in the presence of sodium acetate (CH₃CO₂Na) to form acetanilide. This step protects the amine group during subsequent reactions. The product crystallizes upon cooling and is isolated via vacuum filtration, yielding 90–95% .

Sulfonation with Chlorosulfonic Acid

Acetanilide reacts with chlorosulfonic acid (ClSO₃H) at 70–80°C to form 4-acetamidobenzenesulfonyl chloride. The exothermic reaction requires careful temperature control to prevent decomposition. The product is precipitated over ice, washed, and dried, achieving 75–85% yield .

Amination and Hydrolysis to this compound

The sulfonyl chloride intermediate is treated with concentrated ammonium hydroxide (NH₃) to form 4-acetamidobenzenesulfonamide. Acidic hydrolysis with HCl removes the acetyl group, followed by neutralization with sodium carbonate (Na₂CO₃) to precipitate this compound. Recrystallization from hot water yields pure product (60–70%) .

Modern Synthetic Approaches

Recent advancements focus on streamlining synthesis, reducing environmental impact, and improving scalability. These methods leverage innovative reagents, catalysts, and energy-efficient techniques.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate reaction kinetics, particularly in the amination and hydrolysis steps. A study by Prajapat et al. demonstrated that microwave heating reduces reaction times by 50–70% compared to conventional methods, while maintaining yields of 75–80% . This approach is especially effective in the sulfonation step, where controlled heating prevents side reactions.

Electrochemical Synthesis

Electrochemical methods offer a metal-free alternative for constructing sulfonamide bonds. Chen et al. reported a one-pot synthesis using nitroaromatics, arylboronic acids, and K₂S₂O₅ under electric current (10 mA, room temperature) . This method achieves 80–85% yield by facilitating direct C–S and S–N bond formation, bypassing intermediate isolation.

Table 2: Comparative Analysis of Modern Methods

MethodConditionsYield (%)Advantages
Microwave-AssistedNH₃, 100°C, 20 min75–80Faster, energy-efficient
ElectrochemicalK₂S₂O₅, 10 mA, RT80–85Metal-free, one-pot
Green SulfonationNaSO₂NH₂, H₂O₂, 60°C70–75Low toxicity, aqueous medium

One-Pot Metal-Free Synthesis

A groundbreaking approach involves the reaction of sodium arylsulfinates with nitroaromatics in the presence of sodium bisulfite (NaHSO₃). This method, validated by Li et al., directly forms the sulfonamide group without metal catalysts, achieving 70–75% yield . Functional group tolerance (e.g., hydroxyl, cyano) enhances its applicability for derivatization.

Optimization and Challenges

Yield Optimization in Classical Synthesis

The hydrolysis step in the classical method is critical for yield. Studies indicate that maintaining a pH of 8–9 during neutralization minimizes byproduct formation. Additionally, recrystallization from ethanol-water mixtures (1:3 ratio) improves purity to >98% .

Environmental Considerations

Modern methods prioritize green chemistry. For instance, replacing chlorosulfonic acid with solid sulfonic acid resins reduces hazardous waste . Similarly, aqueous-phase reactions minimize organic solvent use, aligning with sustainable practices.

Chemical Reactions Analysis

Types of Reactions: Sulfanilamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antibacterial Applications

Sulfanilamide was one of the first antibiotics used to treat bacterial infections. Its mechanism of action involves the inhibition of bacterial folic acid synthesis by competing with para-aminobenzoic acid, a substrate for dihydropteroate synthase. This property makes it effective against a range of Gram-positive and some Gram-negative bacteria.

Clinical Studies

Recent studies have highlighted the effectiveness of this compound derivatives in treating infections. For example, a study assessed several Schiff base derivatives of this compound and found significant antibacterial activity against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) lower than those of this compound itself .

CompoundMIC against S. aureus (mg/mL)MIC against E. faecalis (mg/mL)
This compound0.0780.938
Compound 1b0.2340.312
Compound 1d0.0390.234

Treatment of Chronic Conditions

This compound has been utilized in treating chronic conditions such as ulcerative colitis. A clinical study reported that patients exhibited rapid improvement in symptoms after this compound therapy, with significant reductions in stool frequency and blood presence within days of treatment .

Case Studies

  • Case Study A : A patient with severe ulcerative colitis showed marked improvement after 44 days of this compound treatment, with normalization of proctoscopic findings.
  • Case Study B : Another patient experienced complete symptom resolution after initial this compound therapy, leading to significant weight gain and improved quality of life.

Anticancer Research

Emerging research indicates that this compound derivatives may possess anticancer properties. Studies suggest that certain derivatives can induce apoptosis in cancer cell lines by upregulating reactive oxygen species production, indicating potential for development as anticancer agents .

Toxicological Studies

Despite its therapeutic benefits, this compound has been associated with adverse effects, particularly toxicity in certain formulations. The infamous Elixir this compound disaster in the 1930s highlighted the need for rigorous safety testing before drug approval .

Safety Assessments

Current toxicological evaluations focus on:

  • Skin sensitization
  • Hepatotoxicity
  • Nephrotoxicity

These assessments are crucial for ensuring safe use in clinical settings.

Pharmacological Properties

This compound exhibits a range of pharmacological activities beyond antibacterial effects:

  • Anti-inflammatory : It can reduce inflammation in various conditions.
  • Antiviral : Some studies suggest potential antiviral properties against specific viruses .
  • Carbonic Anhydrase Inhibition : This property is being explored for treating conditions like glaucoma and metabolic disorders.

Mechanism of Action

Sulfanilamide functions by competitively inhibiting the bacterial enzyme dihydropteroate synthetase. This enzyme normally uses para-aminobenzoic acid for synthesizing folic acid, which is essential for bacterial growth and replication. By inhibiting this enzyme, this compound prevents the synthesis of folic acid, thereby inhibiting bacterial growth .

Comparison with Similar Compounds

Comparison with Similar Sulfonamide Compounds

Structural and Functional Differences

Sulfanilamide is a specific member of the broader sulfonamide class, characterized by the sulfonamide functional group (-SO₂NH₂). Key distinctions arise from substituents added to the core structure:

Compound Core Structure Modifications Key Properties
This compound No substituents; simple benzene ring Narrow spectrum, early-generation bacteriostatic agent
Sulfamethoxazole Methoxy and isoxazole substituents Broader spectrum; often combined with trimethoprim (cotrimoxazole)
Sulfadiazine Pyrimidine ring substitution Enhanced solubility and efficacy against toxoplasmosis
Sulfapyridine Pyridine substituent Historically used for pneumonia; replaced by less toxic derivatives

Derivatives with heterocyclic rings (e.g., sulfathiazole, sulfadimidine) show improved target affinity and reduced toxicity due to optimized steric and electronic interactions with DHPS . For example, Schiff base derivatives of this compound exhibit anticancer activity by modulating selectivity between breast (MCF-7) and lung cancer cell lines .

Mechanistic and Pharmacokinetic Variations

  • DHPS Inhibition : While all sulfonamides inhibit DHPS, this compound’s minimal structure results in lower binding efficiency compared to bulkier derivatives. Sulfamethoxazole and sulfathiazole act as alternate substrates for DHPS, forming dihydropterin-sulfonamide adducts that weakly inhibit downstream folate enzymes .
  • Metabolism : this compound is primarily metabolized by hepatic acetylation, whereas derivatives like sulfamethoxazole undergo renal excretion, influencing dosing regimens and toxicity profiles .

Efficacy and Selectivity

  • Heterocyclic derivatives (e.g., 3-chloro-N-(4-sulfamoylphenyl)propanamide) show enhanced activity against Staphylococcus aureus and Escherichia coli due to improved membrane penetration .

Pharmacological Challenges

  • Low Recovery in Extraction : this compound shows poor recovery (10.8–26.2%) in QuEChERS-based methods due to its polarity, unlike lipophilic derivatives like sulfamethoxazole .
  • Toxicity : Early sulfonamides, including this compound, are associated with hypersensitivity reactions and crystalluria, mitigated in modern derivatives through structural optimization .

Biological Activity

Sulfanilamide, a sulfonamide antibiotic, has played a significant role in the treatment of bacterial infections since its introduction in the 1930s. This article provides a comprehensive overview of its biological activity, including antimicrobial efficacy, cytotoxicity, and pharmacokinetics, supported by data tables and case studies.

Overview of this compound

This compound is the first synthetic antibacterial agent used effectively against various bacterial infections. It functions primarily by inhibiting bacterial folic acid synthesis, which is crucial for nucleic acid production. This mechanism allows it to combat both Gram-positive and Gram-negative bacteria effectively.

Antimicrobial Activity

Efficacy Against Bacteria

This compound exhibits significant antimicrobial activity against a range of pathogens. Recent studies have highlighted its minimum inhibitory concentration (MIC) against common bacteria:

Bacteria MIC (mg/mL)
Staphylococcus aureus0.078
Enterococcus faecalis0.938
Pseudomonas aeruginosa0.234

In comparison, novel derivatives of this compound have shown enhanced activity. For instance, certain Schiff bases derived from this compound demonstrated MIC values as low as 0.014 mg/mL against Staphylococcus aureus, indicating a potential for developing more effective antimicrobial agents .

Case Study: Treatment of Gonorrhea

A historical application of this compound was in treating gonorrhea. Initial reports suggested promising results; however, subsequent studies revealed lower cure rates than expected. For example, in a series of 225 cases, only 35% were cured with this compound treatment . This variability underscores the importance of further research into its clinical efficacy.

Cytotoxicity and Safety Profile

While this compound is effective against bacteria, its safety profile has been scrutinized due to historical incidents involving toxic formulations. The infamous Elixir this compound disaster in 1937 resulted in over 100 deaths due to the use of diethylene glycol as a solvent without proper safety testing . Symptoms included severe abdominal pain and kidney failure, highlighting the critical need for rigorous safety assessments before drug approval.

Recent studies have also evaluated the cytotoxic effects of this compound and its derivatives on human cell lines. For instance, certain derivatives showed significant cytotoxicity at concentrations as low as 5 μg/mL against cancer cell lines such as HT-29 (colorectal adenocarcinoma) and LN229 (glioblastoma) cells . In contrast, this compound itself exhibited lower cytotoxicity in these assays.

Pharmacokinetics and Drug Release Studies

Research into the pharmacokinetics of this compound has revealed insights into its release mechanisms when formulated in liposomes. A study demonstrated that approximately 20% of this compound was released from liposomal formulations within one hour, which is significantly slower than its release from standard solutions . This controlled release could enhance its therapeutic efficacy while minimizing side effects.

Q & A

Basic Research Questions

Q. How can researchers optimize sulfanilamide synthesis protocols to ensure reproducibility?

  • Methodological Answer : Follow a stepwise synthesis protocol (e.g., acetylation of aniline, hydrolysis, and purification) with detailed characterization using melting point analysis, IR spectroscopy, and NMR. Validate each intermediate’s purity via TLC or HPLC . Replicate methods from historical studies (e.g., Ernest Fourneau’s work on Prontosil decomposition) and cross-reference with modern analytical standards . Ensure reaction conditions (temperature, solvent ratios) are rigorously documented to minimize batch-to-batch variability .

Q. What analytical techniques are critical for assessing this compound purity in pharmaceutical-grade samples?

  • Methodological Answer : Use a combination of:

  • Titrimetry : Quantify primary amine groups via diazotization.
  • Chromatography : HPLC with UV detection (λ = 260 nm) to separate impurities.
  • Spectroscopy : FTIR to confirm functional groups (e.g., sulfonamide S=O stretches at 1150–1300 cm⁻¹) .
  • Reference NIST-certified spectra for validation .

Q. How should researchers design experiments to study this compound’s bacteriostatic mechanisms?

  • Methodological Answer :

  • In vitro assays : Measure minimum inhibitory concentration (MIC) against Streptococcus strains using broth microdilution.
  • Metabolic interference : Track dihydropteroate synthase (DHPS) inhibition via spectrophotometric analysis of folate precursor depletion .
  • Include positive/negative controls (e.g., trimethoprim for DHPS comparison) and statistical validation (ANOVA, p < 0.05) .

Advanced Research Questions

Q. How can contradictory data on this compound’s S-nitrosylation interference be resolved?

  • Methodological Answer : Contradictions often arise from nitrite contamination or incomplete Hg²⁺/sulfanilamide treatment. Standardize protocols by:

  • Pre-treatment : Add this compound (10 mM) to eliminate nitrite artifacts.
  • Validation : Use chemiluminescence detectors for SNO-protein quantification and compare with triiodide-based methods .
  • Report limits of detection (LOD) and quantify batch-specific variability using σrand² and σsyst² calculations .

Q. What statistical frameworks are suitable for optimizing this compound’s role in liquid crystalline epoxy orientation?

  • Methodological Answer : Apply a Box-Behnken experimental design to model the effects of magnetic field strength (0.5–2.0 T), B-staging time (30–90 min), and this compound concentration (5–15 wt%). Use regression models (R² > 0.85) to predict orientation parameters and validate via polarized optical microscopy . Include error propagation analysis for material anisotropy measurements .

Q. How can computational modeling enhance this compound’s structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Docking simulations : Use AutoDock Vina to predict this compound-DHPS binding affinities. Cross-validate with crystallographic data (PDB: 1AJ0).
  • QSAR : Apply partial least squares (PLS) regression to correlate electronic parameters (HOMO-LUMO gaps, logP) with antimicrobial activity .
  • Disclose software versions and force field parameters to ensure reproducibility .

Q. Data Reporting & Reproducibility

Q. What metadata is essential for sharing this compound-related datasets?

  • Methodological Answer :

  • Sample preparation : Document solvent batches, drying protocols, and storage conditions (-20°C vs. ambient).
  • Instrumentation : Specify HPLC column type (C18 vs. HILIC), detector settings, and calibration curves .
  • Statistical outliers : Apply Grubbs’ test (α = 0.05) and report excluded data points .
  • Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for public repositories .

Q. How should researchers address discrepancies between theoretical and experimental this compound yields?

  • Methodological Answer :

  • Theoretical yield : Calculate based on stoichiometry and limiting reagents.
  • Experimental yield : Adjust for purification losses (e.g., recrystallization efficiency).
  • Use mass balance equations and uncertainty analysis (±5% acceptable for multi-step syntheses) .

Q. Ethical & Interdisciplinary Considerations

Q. What ethical guidelines apply to this compound research involving bacterial resistance studies?

  • Methodological Answer :

  • Biosafety : Conduct MIC assays in BSL-2 facilities for pathogenic strains.
  • Data transparency : Disclose antibiotic resistance gene profiles (e.g., sul1, sul2) in supplementary materials .
  • Obtain institutional review board (IRB) approval for clinical data retrospection .

Q. How can this compound research integrate materials science and pharmacology?

  • Methodological Answer :
  • Drug delivery systems : Study this compound-loaded hydrogels using rheometry and in vitro release assays (pH 7.4 PBS, 37°C).
  • Interdisciplinary collaboration : Partner with polymer chemists to characterize epoxy-sulfanilamide composites via DSC and tensile testing .

Properties

IUPAC Name

4-aminobenzenesulfonamide
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InChI

InChI=1S/C6H8N2O2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,7H2,(H2,8,9,10)
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InChI Key

FDDDEECHVMSUSB-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)N
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Molecular Formula

C6H8N2O2S
Record name SULFANILAMIDE
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Related CAS

10103-15-8 (hydrochloride salt), 6101-31-1 (hydrochloride)
Record name Sulfanilamide [INN:DCF:NF]
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DSSTOX Substance ID

DTXSID4023622
Record name Sulfanilamide
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Molecular Weight

172.21 g/mol
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Physical Description

Sulfanilamide is a white powder. pH of 0.5% aqueous solution: 5.8-6.1. (NTP, 1992), Solid; [Merck Index], Solid
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Solubility

>25.8 [ug/mL] (The mean of the results at pH 7.4), 0.1 to 1.0 mg/mL at 72 °F (NTP, 1992), IN WATER: 7.5 G/L AT 25 °C & 477 G/L AT 100 °C, 1 G DISSOLVES IN ABOUT 37 ML OF ALC & ABOUT 5 ML ACETONE, INSOL IN CHLOROFORM, ETHER, BENZENE & PETROLEUM ETHER; SOL IN GLYCEROL, PROPYLENE GLYCOL, HYDROCHLORIC ACID, SOLN OF POTASSIUM AND SODIUM HYDROXIDE, SOL IN ETHANOL, Water solubility = 8.36X10+3 mg/l at 25 °C, 1.04e+01 g/L
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Density

1.08 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.08 @ 25 °C
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Vapor Pressure

0.0000073 [mmHg]
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Color/Form

LEAFLETS FROM AQ ALCOHOL, CRYSTALS

CAS No.

63-74-1
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Melting Point

329 to 331 °F (NTP, 1992), 165.5 °C
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Synthesis routes and methods I

Procedure details

The 4-nitrobenzenesulfonamide obtained (5.9 g) was dissolved in methanol (100 ml), and after an addition of conc. hydrochloric acid, reduced iron (4.2 g) was added and the mixture stirred at room temperature for 2 hours. After filtration, methanol was evaporated under a reduced pressure, the residue was made basic with an addition of 4N sodium hydroxide, and the mixture of the desired product and iron oxide precipitated was collected by filtration. The mixture was dissolved in acetone (200 ml), filtered to remove iron oxide, and the solvent was evaporated under a reduced pressure to obtain 4-aminobenzenesulfonamide (3.7 g) (m.p. 164° C.-165.5° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
reduced iron
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a 0° C. solution of the aniline from step E (940 mg, 4.0 mmol) in 30 mL of DCM and 5 mL of pyridine was added methanesulfonyl chloride (0.40 mL, 4.0 mmol). The resulting mixture was stirred at this temperature for 2 h before being diluted with 100 mL of DCM. The solution was washed with 1N HCl (3×25 mL), water (2×25 mL), and brine (25 mL). The organic phase was dried and concentrated to afford sulfonamide P which was used in the next step without further purification. LCMS (M+H)=314.1
Quantity
940 mg
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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